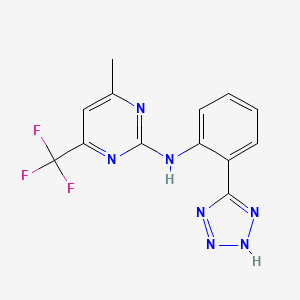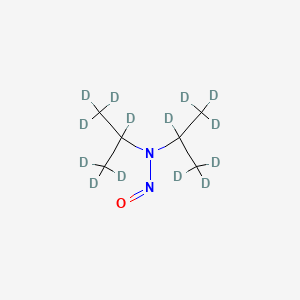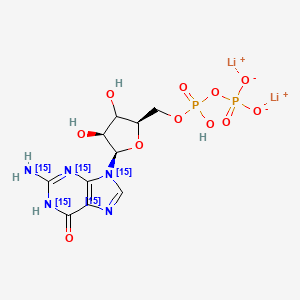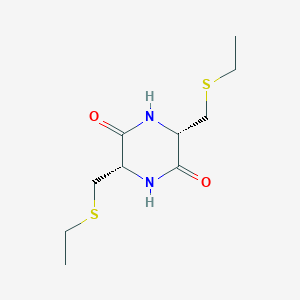
Cyclo(Met-Met)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(Met-Met), also known as cyclo(methionyl-methionine), is a cyclic dipeptide composed of two methionine residues. It belongs to the class of diketopiperazines, which are cyclic dipeptides formed by the cyclization of linear dipeptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclo(Met-Met) can be synthesized through the cyclization of linear methionine dipeptides. One common method involves the use of microwave-assisted cyclization in water, which provides high yields and is considered a green synthesis approach . The reaction typically involves heating the linear dipeptide in water under microwave irradiation, leading to the formation of the cyclic dipeptide.
Industrial Production Methods: Industrial production of cyclo(Met-Met) may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the efficient production of cyclic dipeptides with high purity and yield. The use of automated peptide synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclo(Met-Met) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the hydroxyl radical-induced oxidation, which leads to the formation of an OH adduct . This reaction is significant in understanding the compound’s behavior under oxidative stress conditions.
Common Reagents and Conditions: Common reagents used in the reactions of cyclo(Met-Met) include oxidizing agents such as hydroxyl radicals and reducing agents like dithiothreitol (DTT). The reaction conditions often involve aqueous solutions and controlled temperatures to ensure the desired reaction pathways .
Major Products Formed: The major products formed from the oxidation of cyclo(Met-Met) include sulfoxides and other oxidized derivatives. These products are of interest in studying the compound’s stability and reactivity under different environmental conditions .
Applications De Recherche Scientifique
Cyclo(Met-Met) has a wide range of scientific research applications due to its bioactive properties. In chemistry, it is used as a model compound to study peptide cyclization and stability. In biology, it is investigated for its potential role in protein interactions and functional analysis . In medicine, cyclo(Met-Met) is explored for its antioxidant and anti-aging properties, making it a candidate for cosmetic applications . Additionally, its ability to penetrate different layers of the skin has been studied for potential use in drug delivery systems .
Mécanisme D'action
The exact mechanism of action of cyclo(Met-Met) is not fully understood. it is known to interact with various molecular targets and pathways. For instance, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and stabilize oxidized sulfur through the formation of two-centered three-electron bonds . This mechanism is significant in understanding its potential therapeutic effects and applications in oxidative stress-related conditions.
Comparaison Avec Des Composés Similaires
Cyclo(Met-Met) is part of a broader class of cyclic dipeptides, including cyclo(Pro-Pro), cyclo(His-His), and cyclo(His-Met) . Compared to these compounds, cyclo(Met-Met) exhibits unique properties due to the presence of methionine residues, which contribute to its antioxidant activity and stability. The structural rigidity and lipophilicity of cyclo(Met-Met) also distinguish it from other cyclic dipeptides, making it a valuable compound for various research applications .
Conclusion
Cyclo(Met-Met) is a versatile cyclic dipeptide with significant potential in scientific research and industrial applications. Its unique properties, including antioxidant activity and stability, make it a valuable compound for studying peptide chemistry, protein interactions, and potential therapeutic applications. Further research is needed to fully elucidate its mechanism of action and explore its potential in various fields.
Propriétés
Formule moléculaire |
C10H18N2O2S2 |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
(3S,6S)-3,6-bis(ethylsulfanylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O2S2/c1-3-15-5-7-9(13)12-8(6-16-4-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)/t7-,8-/m1/s1 |
Clé InChI |
JLEKFIZGPDWATR-HTQZYQBOSA-N |
SMILES isomérique |
CCSC[C@@H]1C(=O)N[C@@H](C(=O)N1)CSCC |
SMILES canonique |
CCSCC1C(=O)NC(C(=O)N1)CSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


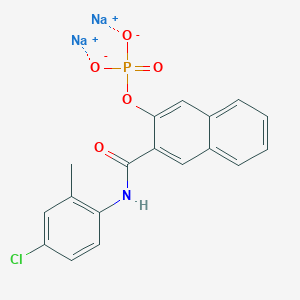

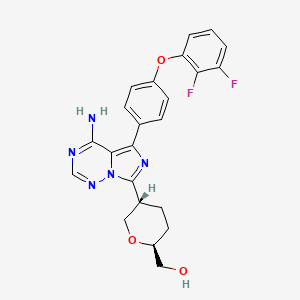
![(2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12387104.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12387105.png)
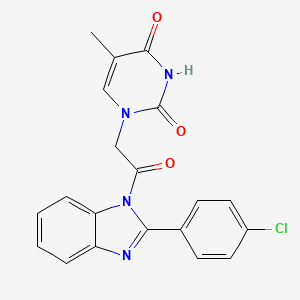
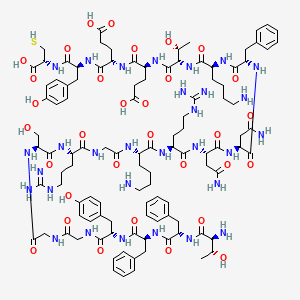
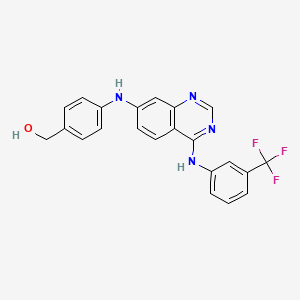
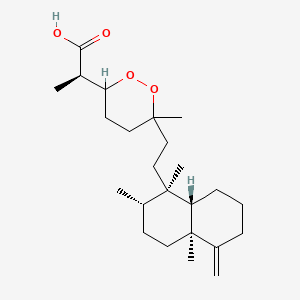
![5-nitro-N-[5-[(5-nitrofuran-2-carbonyl)amino]pentyl]furan-2-carboxamide](/img/structure/B12387142.png)
![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)
